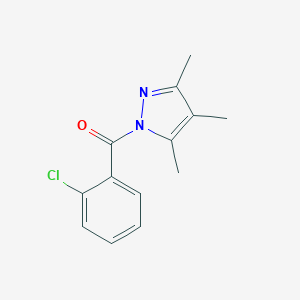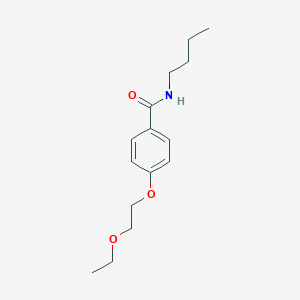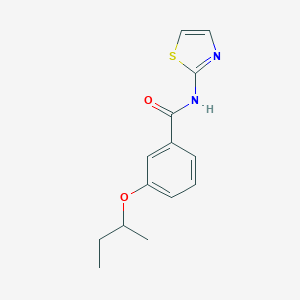![molecular formula C19H21NO2 B267109 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267109.png)
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide, also known as A-196, is a synthetic compound that has been shown to have potential therapeutic effects in various scientific studies.
Mechanism of Action
The mechanism of action of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide is not fully understood, but it is believed to act as a selective inhibitor of the protein kinase CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation and survival, making it a potential target for cancer therapy. 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In neurological disorders, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to protect neurons from oxidative stress and apoptosis. In inflammation research, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide in lab experiments is its selectivity for CK2, which makes it a potential target for cancer therapy. Another advantage is its neuroprotective and anti-inflammatory effects, which may have therapeutic potential in neurological disorders and inflammation. However, one limitation of using 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide. One direction is to further investigate its mechanism of action and its selectivity for CK2, which may provide insights into its potential as an anticancer agent. Another direction is to study its neuroprotective and anti-inflammatory effects in more detail, which may lead to the development of new therapies for neurological disorders and inflammation. Additionally, future studies could focus on improving its solubility and bioavailability to enhance its efficacy in lab experiments and potential clinical use.
Synthesis Methods
The synthesis of 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide involves several steps, including the reaction of 2-phenylethylamine with 4-chlorobenzoyl chloride to form N-(2-phenylethyl)-4-chlorobenzamide. This intermediate is then reacted with potassium tert-butoxide and 2-methylpropene to form the final product, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide.
Scientific Research Applications
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been studied for its potential therapeutic effects in various scientific studies, including cancer research, neurological disorders, and inflammation. In cancer research, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In neurological disorders, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammation research, 4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
Product Name |
4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoxy)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C19H21NO2/c1-15(2)14-22-18-10-8-17(9-11-18)19(21)20-13-12-16-6-4-3-5-7-16/h3-11H,1,12-14H2,2H3,(H,20,21) |
InChI Key |
ZRJFKQIWYWIFLQ-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B267026.png)

![2-[(3-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B267028.png)
![2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267029.png)

![2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267035.png)
![1-[(2,6-dimethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267038.png)
![N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267040.png)
![2-{[3-(1-Methylethoxy)phenyl]carbamoyl}benzoic Acid](/img/structure/B267041.png)
![2-(3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B267042.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B267044.png)

![3-ethoxy-N-[3-(tetrahydrofuran-2-ylmethoxy)phenyl]benzamide](/img/structure/B267046.png)
![4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B267049.png)